molecular formula C17H16N2O3S2 B2524333 N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide CAS No. 941924-83-0

N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide

Cat. No. B2524333
CAS RN: 941924-83-0
M. Wt: 360.45
InChI Key: YEGRSQVOWCSRCT-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide is a compound that has been studied for its potential applications in medicinal chemistry . It is a benzothiazole derivative, a class of compounds known for their diverse biological activities . Recent research has highlighted the synthetic developments of benzothiazole-based compounds and their in vitro and in vivo activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further studies have been conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives have been investigated for their antimicrobial potential. Specifically, compounds related to the thiazole scaffold exhibit activity against bacteria, fungi, and other microorganisms. For instance, the synthesis of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides led to compounds with antifungal properties . Further exploration of the antimicrobial effects of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide could provide valuable insights.

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor and cytotoxic agents. Compounds containing the thiazole ring, such as Tiazofurin and Bleomycine, exhibit antineoplastic properties. Investigating the potential of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide in cancer therapy could yield novel treatment options .

O-GlcNAcase Inhibition for Neurodegenerative Diseases

Recent research has focused on benzothiazole derivatives as O-GlcNAcase inhibitors for treating neurodegenerative diseases like Alzheimer’s disease (AD) and progressive supranuclear palsy (PSP). These compounds target tau-mediated neurodegeneration, collectively known as tauopathies .

Antifungal Activity

Thiazoles have demonstrated antifungal properties. Investigating the antifungal potential of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide against strains like Candida albicans and Aspergillus niger could be valuable in drug development .

Potential as Anti-Tubercular Agents

Recent advancements include the synthesis of benzothiazole-based anti-tubercular compounds. These molecules were evaluated for their in vitro and in vivo activity, providing a potential avenue for combating tuberculosis .

Future Directions

Benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide, have shown promise in medicinal chemistry, particularly for their anti-tubercular activity . Future research may focus on further synthetic developments, exploring different synthetic pathways, and studying the in vitro and in vivo activity of these compounds .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12-2-5-14(6-3-12)24(21,22)9-8-17(20)19-13-4-7-16-15(10-13)18-11-23-16/h2-7,10-11H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGRSQVOWCSRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide

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